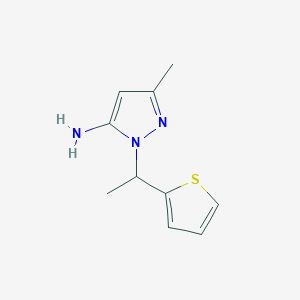

5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine" is not directly mentioned in the provided papers. However, the papers discuss various pyrazole derivatives, which are structurally related to the compound . Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry 10.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or the cyclization of chalcones with hydrazine derivatives. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, other papers describe the synthesis of pyrazole derivatives through condensation reactions under various conditions 10.

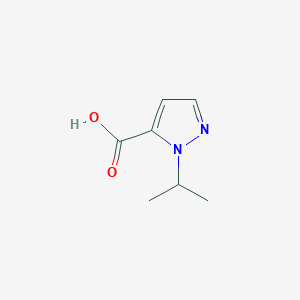

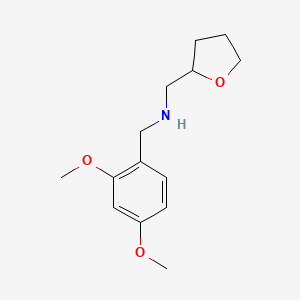

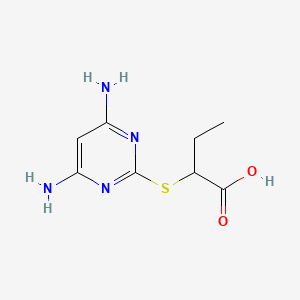

Molecular Structure Analysis

The molecular structures of the synthesized pyrazole derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses. X-ray crystallography is also frequently used to determine the crystal structure and confirm the molecular geometry of these compounds 10.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the substituents on the pyrazole ring. These compounds can undergo further chemical transformations, such as alkylation, acylation, and sulfonation, to yield a variety of functionalized pyrazole compounds. The papers provided do not detail specific chemical reactions beyond the initial synthesis of the pyrazole derivatives 10.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties. For example, the introduction of electron-withdrawing groups like chlorine can enhance the antidepressant activity of the compounds . The crystal packing of these molecules is often stabilized by weak intermolecular interactions, such as hydrogen bonding and π-π stacking .

Relevant Case Studies

Several of the papers discuss the biological evaluation of synthesized pyrazole derivatives. For instance, one study found that a thiophene-based pyrazoline with a carbothioamide tail unit exhibited potential antidepressant activity . Another study showed that certain pyrazole derivatives could suppress lung cancer cell growth through cell cycle arrest and autophagy . Additionally, some compounds demonstrated fungicidal and plant growth regulation activities .

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, structurally related to 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, are valuable building blocks in the synthesis of a wide range of heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazolin-5-one and its derivatives highlights their reactivity and application in creating diverse heterocyclic frameworks such as pyrazolo-imidazoles, thiazoles, and others, offering mild reaction conditions for generating versatile cynomethylene dyes from a broad range of precursors (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

The pyrazoline scaffold, closely related to the core structure of 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, has demonstrated a broad spectrum of biological activities. This includes antimicrobial, anti-inflammatory, antidepressant, and anticancer properties, highlighting the potential of such compounds in drug discovery and development. Notably, pyrazoline derivatives have been identified as promising candidates for the inhibition of monoamine oxidase, suggesting their utility in treating neurological disorders (Mathew et al., 2013).

Antifungal Applications

Compounds tested against Fusarium oxysporum, including derivatives of pyrazole, indicate that specific structural features, such as the presence of a pyrazole moiety, contribute significantly to antifungal activity. This suggests the potential application of 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine in developing antifungal agents (Kaddouri et al., 2022).

Antioxidant Properties

The synthesis and evaluation of isoxazolone derivatives, related to the pyrazole moiety of 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, have demonstrated significant antioxidant properties. This indicates the potential of such compounds in developing treatments or supplements aimed at combating oxidative stress (Laroum et al., 2019).

Propiedades

IUPAC Name |

5-methyl-2-(1-thiophen-2-ylethyl)pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGBOYIMUQCWHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C(C)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

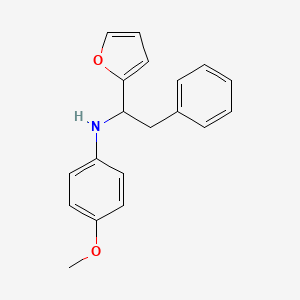

![Furan-2-ylmethyl-[2-(4-methoxy-phenyl)-1-phenyl-ethyl]-amine](/img/structure/B1306310.png)

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)

![{4-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}amine](/img/structure/B1306316.png)

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)